Ornithine phenylacetate

Description

Historical Trajectories and Milestones in Ornithine Phenylacetate Research

The development of this compound, also known as OCR-002, stems from research initiated at University College London. springer.com The compound was designed to address the unmet clinical need for effective treatments for hyperammonemia, a condition characterized by elevated ammonia levels in the blood, which is often a complication of liver disease. jvsmedicscorner.comnih.gov

A significant milestone in its development was the progression into clinical trials. Ocera Therapeutics, having licensed the worldwide rights for development and commercialization from UCL Business in 2009, advanced this compound through various clinical phases. uclb.com A key Phase 2b study, the STOP-HE trial, provided important data on the compound's ability to lower ammonia. uclb.com

Over the years, research has focused on both intravenous and oral formulations of this compound. springer.comfirstwordpharma.com The intravenous form has been investigated for hospitalized patients with acute episodes, while the oral formulation is being developed for chronic use to prevent recurrence. firstwordpharma.compatsnap.com The U.S. Food and Drug Administration (FDA) has granted it orphan drug designation and Fast Track status for the treatment of hyperammonemia and hepatic encephalopathy. uclb.comfirstwordpharma.com

Yaqrit, another key developer, has continued to advance the clinical trials for both intravenous (YAQ006) and oral (YAQ007) formulations, with plans for Phase 3 and Phase 2b/3 trials respectively. springer.compatsnap.com

Key Milestones in this compound Clinical Development:

| Phase | Status | Focus | Key Findings/Objectives |

| Phase 1 | Completed | Pharmacokinetics and safety of intravenous OCR-002. sec.gov | Determined the pharmacokinetics and absolute oral bioavailability in patients with cirrhosis. firstwordpharma.com |

| Phase 2a | Completed | Assess pharmacodynamics, safety, and pharmacokinetics of oral administration. patsnap.com | Open-label, crossover study to evaluate steady-state pharmacokinetics and pharmacodynamics of different daily dose regimens. firstwordpharma.com |

| Phase 2b (STOP-HE) | Completed | Efficacy, safety, and tolerability of intravenously administered this compound in hospitalized patients with Hepatic Encephalopathy. uclb.com | Confirmed that OCR-002 rapidly and safely lowered ammonia and showed a dose-related clinical benefit. uclb.com |

| Phase 3 | Withdrawn/Planned | Evaluate the efficacy, safety, and tolerability of an intravenous formulation in hospitalized patients with cirrhosis and hyperammonemia. patsnap.com | Yaqrit is preparing to start a phase 3 trial with YAQ006 for hospital treatment of overt HE. patsnap.com |

Academic Relevance and Foundational Concepts in Nitrogen Metabolism Research

The academic interest in this compound is rooted in its unique, dual-mechanism approach to ammonia detoxification, which leverages fundamental pathways of nitrogen metabolism. sec.gov Nitrogen metabolism is a critical biological process involving the uptake, assimilation, and conversion of nitrogen into essential organic compounds like amino acids and proteins. techscience.comnih.govnih.gov In states of liver dysfunction, the body's primary mechanism for ammonia removal, the urea cycle, is impaired, leading to hyperammonemia. frontiersin.org

This compound is designed to function as an ammonia scavenger, working independently of the liver. sec.gov Once administered, it dissociates into its two active components: ornithine and phenylacetate. sec.gov

Ornithine's Role: Ornithine is thought to enter muscle tissue where it is converted to glutamate. Glutamate then acts as a substrate for the enzyme glutamine synthetase, which captures ammonia to form glutamine. sec.gov This process effectively traps ammonia in a non-toxic form.

Phenylacetate's Role: Phenylacetate then conjugates with the newly formed glutamine to create phenylacetylglutamine (PAGN). sec.gov PAGN is a water-soluble compound that is subsequently excreted by the kidneys, providing a pathway for the removal of excess nitrogen from the body. frontiersin.org

This mechanism is particularly relevant in the context of inter-organ ammonia metabolism, a key concept in understanding how different organs cooperate to maintain nitrogen balance. jvsmedicscorner.com Research has shown that modulating the levels of ammoniagenic amino acids like glutamine and glycine can significantly impact ammonia concentrations. researchgate.net this compound's ability to target both glutamine and glycine metabolism highlights its sophisticated approach to ammonia reduction. researchgate.net

Pre-clinical and clinical studies have consistently demonstrated the compound's ability to lower arterial and brain ammonia levels. jvsmedicscorner.comsec.gov This provides a practical application of theoretical nitrogen metabolism concepts to address a significant medical challenge. sec.gov The ongoing research into this compound continues to contribute valuable insights into the complex regulation of nitrogen homeostasis in both healthy and diseased states. frontiersin.orgresearchgate.net

Properties

CAS No. |

952154-79-9 |

|---|---|

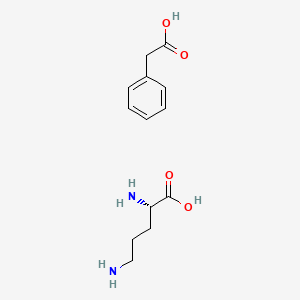

Molecular Formula |

C13H20N2O4 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

(2S)-2,5-diaminopentanoic acid;2-phenylacetic acid |

InChI |

InChI=1S/C8H8O2.C5H12N2O2/c9-8(10)6-7-4-2-1-3-5-7;6-3-1-2-4(7)5(8)9/h1-5H,6H2,(H,9,10);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1 |

InChI Key |

LRSYFEZBIMVWRY-VWMHFEHESA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)O.C(C[C@@H](C(=O)O)N)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ornithine phenylacetate; L-OP; OCR-002; OP; L-Ornithine phenylacetate; |

Origin of Product |

United States |

Chemical Synthesis and Advanced Analytical Characterization Methodologies

Synthetic Approaches for Ornithine Phenylacetate

The synthesis of this compound can be achieved through various chemical routes, ranging from conventional methods to more innovative strategies.

Conventional Chemical Synthesis Routes

Conventional synthesis of this compound often involves the reaction of an L-ornithine salt with a phenylacetate salt. google.com A common approach utilizes L-ornithine hydrochloride and a benzoate salt, such as sodium benzoate, to form an intermediate, L-ornithine benzoate. google.com This intermediate is then reacted with a phenylacetate salt, like sodium phenylacetate, to yield L-ornithine phenylacetate. google.com The reaction can be optimized by controlling the molar ratios of the reactants, with a 1:1 molar ratio of L-ornithine to phenylacetic acid being ideal for stoichiometric conversion. Solvents such as methanol and isopropanol are often employed due to their ability to dissolve the intermediates while allowing for the selective precipitation of the final product.

Another established method is the halide displacement strategy. This route involves reacting a halide salt of L-ornithine, such as L-ornithine hydrochloride, with silver phenylacetate. google.com The reaction leads to the precipitation of an insoluble silver halide (e.g., silver chloride), leaving this compound in the solution.

A further method involves preparing an aqueous solution of L-ornithine, which is then mixed with a solution of phenylacetic acid. patsnap.com The resulting mixture is stirred and then subjected to crystallization to isolate L-ornithine phenylacetate. patsnap.com

Emerging Synthetic Strategies and Optimization

Research into the synthesis of this compound has also explored methods to improve efficiency and purity. One patented method describes the preparation of L-ornithine phenylacetate by mixing an L-ornithine aqueous solution with a phenylacetic acid solution, followed by stirring, reaction, and crystallization. patsnap.com This method aims to provide a product with high purity and low cost. patsnap.com

Optimization of the synthesis process often focuses on the selection of solvents and the control of molar ratios to maximize yield and purity. For instance, using an excess of phenylacetic acid (up to a 2:1 ratio) has been shown to potentially improve yields. The isolation of the product is typically achieved through crystallization by cooling the reaction mixture.

Enzymatic Synthesis Research Paradigms

While direct enzymatic synthesis of this compound is not extensively documented in the provided search results, the enzymatic production of its precursor, L-ornithine, is well-established. google.comgoogle.com Methods for the enzymatic conversion of arginine to L-ornithine have been described in patents. google.comgoogle.com This highlights a potential area for future research, where enzymatic reactions could be integrated into the synthesis pathway of this compound, potentially offering a more sustainable and specific manufacturing process. The synthesis of phenylacetylglutamine, a metabolite of this compound, involves the enzyme phenylacetyl coenzyme A: glutamine acyltransferase, which conjugates phenylacetate with glutamine. researchgate.net This enzymatic step is crucial for the biological activity of the compound.

Methodologies for this compound Analytical Characterization in Research

A variety of sophisticated analytical techniques are employed to elucidate the structure, assess the purity, and quantify this compound and its metabolites in research matrices.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental for the structural characterization and purity verification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for confirming the molecular structure. A typical ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks for the phenyl group, the methylene protons of phenylacetate, and the various protons of the L-ornithine backbone. Similarly, the ¹³C NMR spectrum provides signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in this compound. Key peaks are observed for the N-H stretching of the ornithine amine groups and the C=O stretching of the carboxylate group.

X-ray Powder Diffraction (XRPD) : XRPD is used to characterize the crystalline forms (polymorphs) of this compound. Different crystalline forms will exhibit distinct diffraction patterns. For example, Form I has been characterized by peaks at specific 2θ angles. google.com

Table 1: Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆, 400 MHz) | Phenyl (C₆H₅): δ 7.29 (m, 5H)CH₂ (–COO–): δ 3.59 (s, 2H)L-Ornithine α-CH: δ 3.15 (q, 1H)L-Ornithine δ-CH₂: δ 1.85 (m, 2H) | |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Carbonyl (COO⁻): δ 173.19Aromatic (C₆H₅): δ 135.50Methylene (CH₂): δ 41.18 | |

| IR Spectroscopy (KBr Pellet) | N–H stretch: 3300–3500 cm⁻¹C=O (carboxylate): 1700–1750 cm⁻¹ |

| XRPD (Form I) | Characteristic peaks at approx. 4.9°, 13.2°, 17.4°, 20.8°, and 24.4° 2θ | google.com |

Chromatographic and Mass Spectrometric Applications in Research Matrices

Chromatographic techniques coupled with mass spectrometry are essential for the quantitative analysis of this compound and its metabolites in biological samples.

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reversed-phase HPLC using a C18 column, is a standard method for assessing the purity of this compound and related compounds like N2-Benzoyl-L-ornithine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This highly sensitive and specific technique is widely used for the simultaneous determination of ornithine, phenylacetate, and its major metabolite, phenylacetylglutamine (PAGN), in plasma and urine. nih.govnih.govnih.gov Validated LC-MS/MS methods have been developed for this purpose, often employing deuterated internal standards for accurate quantification. nih.govresearchgate.net The analysis is typically performed using a C18 column and electrospray ionization in negative ion mode. physiology.orgscholaris.ca

Ultra-Performance Liquid Chromatography (UPLC) : UPLC, a higher-resolution version of HPLC, coupled with tandem mass spectrometry has also been utilized to determine the levels of this compound and its metabolites in plasma and urine. umich.eduumich.edu

These methods are crucial in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of this compound. nih.govumich.edu For instance, studies have used these techniques to measure the plasma concentrations of ornithine and phenylacetate, as well as the urinary excretion of PAGN, after administration of this compound. nih.govumich.edu

Table 2: Chromatographic and Mass Spectrometric Methods for this compound and Metabolites

| Analyte(s) | Matrix | Method | Key Parameters | Reference |

|---|---|---|---|---|

| Phenylacetate (PA), Phenylacetylglutamine (PAGN) | Plasma | LC-MS/MS | Deuterium-labeled internal standard | nih.gov |

| Ornithine (ORN), PA, PAGN | Plasma | LC-MS/MS | Validated method | nih.govnih.gov |

| PAGN | Urine | UPLC-MS/MS | Concentration range: 300-200,000 µg/mL | umich.edu |

Polymorphism Analysis and Solid-State Characterization

The ability of a solid material to exist in multiple crystalline forms, a phenomenon known as polymorphism, is a critical aspect of pharmaceutical development. nih.govresearchgate.net These different crystalline structures, or polymorphs, of the same chemical entity can exhibit distinct physicochemical properties, including melting point, solubility, stability, and dissolution rate, which can significantly impact the bioavailability and therapeutic efficacy of a drug. nih.gov this compound has been shown to exist in several polymorphic forms, which have been the subject of detailed solid-state characterization to ensure the selection of a stable and consistent form for pharmaceutical use. google.comgoogle.com

Research and patent literature have identified and characterized multiple crystalline forms of L-ornithine phenylacetate, designated as Form I, Form II, Form III, and Form V. google.comwipo.int The differentiation of these polymorphs relies on a combination of analytical techniques, primarily X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). google.comgoogleapis.com

X-ray Powder Diffraction (XRPD) Analysis

XRPD is a primary technique for distinguishing between different polymorphic forms, as each form produces a unique diffraction pattern based on its crystal lattice structure. nih.gov The distinct XRPD patterns for the known polymorphs of this compound are characterized by specific peaks at various 2θ angles.

For instance, patents describe Form I and Form II as being differentiated by their XRPD peaks, with Form I showing characteristic peaks at 2θ angles of 10.5°, 15.2°, and 20.1°, while Form II has key peaks at 8.9°, 17.8°, and 22.4°. More detailed analyses have provided a fuller picture of the characteristic peaks for each form. google.com

| Polymorph | Characteristic XRPD Peaks (2θ°) |

|---|---|

| Form I | 4.9, 13.2, 17.4, 20.8, 24.4 google.com |

| Form II | 6.0, 13.9, 14.8, 17.1, 17.8, 24.1 google.com |

| Form III | 5.8, 14.1, 18.6, 19.4, 22.3, 24.8 google.com |

| Form V | 13.7, 17.4, 19.8, 20.6, 23.7 google.comgoogle.com |

Thermal Analysis: DSC and TGA

Thermal analysis methods like DSC and TGA provide further insight into the solid-state properties of this compound polymorphs. DSC measures the heat flow associated with thermal transitions in a material, such as melting and phase changes, while TGA measures changes in mass with temperature, often indicating dehydration or decomposition. googleapis.com

The different polymorphs of this compound exhibit distinct thermal behaviors. For example, Form II is noted to be an anhydrous form. googleapis.com TGA analysis has shown that one form of this compound is stable up to 150°C, whereas another dehydrates at 100°C.

DSC analyses have identified specific endotherms for each polymorph, which correspond to melting or other phase transitions. google.com

| Polymorph | DSC Endotherm (°C) | Melting Point (°C) | TGA Observations |

|---|---|---|---|

| Form I | ~35 google.com | ~203 google.com | Contains water molecules (~11% by weight) google.com |

| Form II | Not specified | ~202 google.comgoogleapis.com | Anhydrous form googleapis.com |

| Form III | ~40 google.comgoogle.com | ~203 google.com | Not specified |

| Form V | ~174 google.com | ~196 google.com | Not specified |

Solid-State Stability and Hygroscopicity

The stability of the different polymorphic forms under various conditions is a crucial factor for pharmaceutical development. researchgate.net Studies on Form II have indicated that it is a stable polymorph. googleapis.com A 7-day stability study at 40°C and 75% relative humidity (RH) showed no observable phase change for Form II. googleapis.com Furthermore, it remained stable over 14 days when exposed to high temperatures, varying pH levels, UV light, and oxygen. googleapis.com

Dynamic vapor sorption (DVS) analysis is used to assess the hygroscopicity of a material. DVS results for Form II showed a water uptake of approximately 0.3% by weight, leading to its characterization as non-hygroscopic and stable over a wide range of humidity. googleapis.com In contrast, DVS analysis of Form I has also been conducted. google.com One report indicates that Form I exhibits a weight change of less than or equal to 0.5% at 80% humidity, also suggesting good hygroscopic stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also employed in the characterization of this compound. ¹H NMR and ¹³C NMR are used to confirm the molecular structure of the compound. For instance, ¹H NMR spectra in DMSO-d₆ show characteristic peaks for the phenyl group protons, the methylene protons of phenylacetate, and the protons of the L-ornithine moiety. The integrals of these peaks confirm the 1:1 molar ratio of L-ornithine and phenylacetate in the salt. googleapis.com IR spectroscopy provides information about the functional groups present, with characteristic peaks for N-H and C=O stretching vibrations.

Elucidation of Molecular and Cellular Mechanisms

Interplay with Nitrogen Homeostasis and Ammonia Detoxification Pathways

Ornithine phenylacetate modulates several enzymatic and metabolic pathways to effectively lower systemic ammonia levels. Its action involves enhancing ammonia fixation, regulating key enzymes in glutamine metabolism, and providing an alternative route for nitrogen excretion.

Modulation of Glutamine Synthetase Activity and Ammonia Fixation

This compound is hypothesized to lower ammonia by providing L-ornithine, which can be transaminated in skeletal muscle to form glutamate. physiology.orgphysiology.org This increase in glutamate availability serves as a substrate for glutamine synthetase (GS), an enzyme that catalyzes the fixation of ammonia onto glutamate to produce glutamine. researchgate.netnih.gov This process effectively removes ammonia from circulation. physiology.org In research models, such as pigs with acute liver failure (ALF), treatment with this compound has been associated with a trend towards higher muscle GS activity. jvsmedicscorner.com The stimulation of GS is a critical step in the compound's mechanism, as it converts a toxic substance (ammonia) into a non-toxic amino acid (glutamine) that can be further metabolized or excreted. nih.gov

The core of this mechanism lies in the interorgan metabolism of ammonia, where skeletal muscle plays a crucial role in ammonia detoxification, especially during liver failure. researchgate.netcapes.gov.br this compound enhances this natural process by supplying the necessary precursor for glutamine synthesis. researchgate.netresearchgate.net The newly synthesized glutamine then enters the next phase of the detoxification pathway facilitated by the phenylacetate component. scholaris.ca

Regulation of Glutaminase Activity in Research Models

This normalization of glutaminase activity is a significant aspect of the compound's action, as it prevents the newly synthesized glutamine from being immediately converted back into ammonia, thus ensuring a more sustained reduction in ammonia levels. nih.govscholaris.ca The regulation of both glutamine synthetase and glutaminase highlights the compound's multi-faceted approach to managing nitrogen homeostasis. nih.govuit.no

Formation and Excretion Pathways of Phenylacetylglutamine

A primary mechanism of this compound is the formation and subsequent excretion of phenylacetylglutamine (PAGN). The phenylacetate component of the compound conjugates with the glutamine synthesized in response to the ornithine component. nih.govscholaris.ca This reaction forms PAGN, a water-soluble compound that is then excreted by the kidneys into the urine. researchgate.netresearchgate.netelsevier.es This pathway provides an alternative, non-urea cycle-dependent route for the removal of waste nitrogen from the body. thieme-connect.com

The formation of PAGN effectively sequesters glutamine, preventing its breakdown by glutaminase and the subsequent release of ammonia. physiology.orgphysiology.org This is particularly important in conditions of liver dysfunction where the urea cycle is impaired. scholaris.ca Studies in various animal models and in cirrhotic patients have demonstrated the excretion of PAGN following the administration of this compound, confirming this as a key detoxification pathway. researchgate.netnih.gov

Exploration of Glycine Metabolism Interactions and Alternative Ammonia-Lowering Pathways

Research has revealed that the ammonia-lowering effect of this compound is not solely attributable to the formation of phenylacetylglutamine. physiology.orgphysiology.org A significant alternative pathway involves the interaction with glycine metabolism. physiology.orgresearchgate.net Glycine is an ammoniagenic amino acid, meaning its metabolism can produce ammonia. physiology.orgscholaris.ca In a porcine model of acute liver failure, treatment with this compound was associated with a significant increase in the urinary excretion of phenylacetylglycine. physiology.orgphysiology.org This suggests that phenylacetate can also conjugate with glycine, providing another route for nitrogen removal. physiology.orgphysiology.org

Impact on Amino Acid Metabolism and Inter-organ Crosstalk

The effects of this compound extend beyond direct ammonia detoxification, influencing the broader landscape of amino acid metabolism and the complex interplay between different organs in maintaining nitrogen balance.

Role in Muscle Nitrogen Metabolism

Skeletal muscle is a key player in extrahepatic ammonia detoxification, primarily through the activity of glutamine synthetase. researchgate.netcapes.gov.br this compound directly targets and enhances this function. nih.gov The L-ornithine component provides the substrate for glutamate production, which in turn fuels the synthesis of glutamine from ammonia within the muscle tissue. physiology.orgphysiology.org This process effectively shifts the burden of ammonia removal from the compromised liver to the skeletal muscle. researchgate.netcapes.gov.br

In a study on pigs with acute liver failure, those treated with this compound showed increased bioavailability of ornithine in the muscle. jvsmedicscorner.com Furthermore, there was a trend towards increased muscle glutamine synthetase activity in the treated group. jvsmedicscorner.com This highlights the compound's ability to augment the muscle's capacity for nitrogen uptake and conversion. The newly formed glutamine is then available for conjugation with phenylacetate, completing the detoxification process initiated in the muscle. scholaris.ca This inter-organ crosstalk, where muscle captures ammonia and the kidneys excrete the resulting nitrogenous waste, is a cornerstone of this compound's mechanism of action. researchgate.net

Data from Research Models

| Research Model | Key Findings | Reference(s) |

| Pigs with Acute Liver Failure | Increased urinary excretion of phenylacetylglycine, suggesting an alternative ammonia removal pathway. | physiology.orgphysiology.org |

| Trend towards higher muscle glutamine synthetase activity with this compound treatment. | jvsmedicscorner.com | |

| Rats with Chronic Liver Disease (Bile Duct Ligation) | Increased glutaminase activity in the gut, muscle, and frontal cortex. | nih.gov |

| This compound treatment reduced gut glutaminase activity and hyperammonemia. | nih.gov | |

| Cirrhotic Rats | This compound treatment transiently reduced arterial ammonia and increased glutamine concentration. | nih.govresearchgate.netnih.gov |

Hepatic and Cerebral Nitrogen Metabolism Implications in Preclinical Models

This compound (OP) has been investigated in various preclinical models to understand its effects on nitrogen metabolism, particularly in the context of liver disease and associated hyperammonemia. These studies provide foundational knowledge on the compound's mechanism of action, focusing on its impact on the liver and brain.

In preclinical studies, this compound has demonstrated a dual mechanism of action that does not rely on a functioning liver, which is often compromised in the targeted patient population. sec.gov Once administered, it dissociates into its two active components: ornithine and phenylacetate. sec.govnih.gov Ornithine is thought to enter muscle tissue, where it is converted to glutamate. sec.gov This increase in glutamate stimulates glutamine synthetase, an enzyme that incorporates ammonia into glutamine, effectively trapping the toxic ammonia in a non-toxic form. nih.govresearchgate.net Concurrently, phenylacetate conjugates with this newly formed glutamine to create phenylacetylglutamine (PAGN). nih.gov PAGN is then excreted by the kidneys, providing a pathway for the removal of excess nitrogen from the body. nih.govresearchgate.net This synergistic action is believed to lead to a sustained reduction in ammonia levels. researchgate.net

Preclinical research has utilized several animal models to simulate human liver diseases. The bile duct-ligated (BDL) rat model is frequently used to mimic chronic liver disease and cirrhosis. isciii.es In these rats, this compound administration has been shown to significantly lower arterial ammonia levels. sec.govresearchgate.net Furthermore, studies in BDL rats have indicated that this compound can also normalize the activity of glutaminase in the gut, an enzyme that produces ammonia. isciii.es This suggests that the compound may not only enhance ammonia removal but also restrict its production. isciii.es Another model, the portacaval anastomosis (PCA) rat, is also employed to study the effects of this compound. nih.gov

For modeling acute liver failure, researchers have used liver devascularization in pigs. sec.govnih.gov In this model, this compound significantly reduced not only arterial and brain ammonia but also intracranial pressure, a dangerous complication of acute liver failure. sec.gov Similarly, studies in mice with acetaminophen-induced acute liver failure, a model for Type A hepatic encephalopathy, have also shown the beneficial effects of this compound in lowering ammonia levels. nih.gov

Interestingly, while the formation and excretion of phenylacetylglutamine is a key part of the proposed mechanism, some preclinical studies have noted a lack of a direct stoichiometric relationship between the reduction in ammonia and the amount of PAGN excreted. physiology.orgphysiology.org This has led to the investigation of alternative pathways. In a porcine model of acute liver failure, a significant increase in the urinary excretion of phenylacetylglycine (PAG) was observed following this compound treatment. physiology.org This suggests that in some instances, phenylacetate may conjugate with glycine, providing an additional route for ammonia detoxification. physiology.orgbiospace.com

The impact of this compound on cerebral metabolism has also been a focus of preclinical investigation. In cirrhotic rats, hyperammonemia is associated with increased brain water content (cerebral edema) and altered brain chemistry, such as reduced levels of myo-inositol. researchgate.net Treatment with this compound in these animals has been shown to significantly reduce brain water and improve brain myo-inositol levels, in conjunction with lowering arterial ammonia. researchgate.net

The following table summarizes key findings from various preclinical studies on this compound, detailing the model used and the observed effects on nitrogen metabolism.

| Preclinical Model | Key Findings on Nitrogen Metabolism |

| Bile Duct-Ligated (BDL) Rats (Chronic Liver Disease Model) | - Significantly reduced arterial ammonia. sec.govresearchgate.net- Normalized gut glutaminase activity. isciii.es- Reduced brain water and improved brain myo-inositol levels. researchgate.net |

| Pig with Hepatic Artery Ligation (Acute Liver Failure Model) | - Significantly reduced arterial ammonia, brain ammonia, and intracranial pressure. sec.gov- Showed increased urinary excretion of phenylacetylglycine (PAG), suggesting an alternative ammonia removal pathway. physiology.org |

| NAFLD/NASH Rat Model (High Fat/High Cholesterol Diet) | - Reduced the progression of fibrosis. biospace.com- High levels of both phenylacetylglutamine (PAGN) and phenylacetylglycine (PAG) were observed, indicating the mechanism of action. biospace.com |

| Acetaminophen-induced Acute Liver Failure Mice | - Demonstrated beneficial effects in lowering ammonia levels. nih.gov |

Preclinical Research Models and Mechanistic Findings

In Vitro Systems for Mechanistic Research

In vitro models provide a controlled environment to investigate the direct cellular and molecular effects of ornithine phenylacetate, offering insights into its fundamental mechanisms of action.

Cell Culture Models for Biochemical Pathway Investigations

Cell culture systems are pivotal in dissecting the specific biochemical reactions modulated by this compound. Studies using primary human hepatic stellate cells (HSCs) have demonstrated that pathophysiological concentrations of ammonia can induce significant changes in cell proliferation, metabolic activity, and the expression of activation markers such as α-SMA and PDGF-Rβ. These ammonia-induced alterations, which include cytoplasmic vacuolization and endoplasmic reticulum enlargement, were found to be reversible. The introduction of this compound in related in vivo models has been shown to reduce plasma ammonia, suggesting a direct impact on the ammonia-driven cellular pathologies observed in vitro.

The primary mechanism of this compound involves the facilitation of ammonia detoxification. L-ornithine acts as a substrate for the enzyme glutamine synthetase, promoting the synthesis of glutamine from glutamate and ammonia, primarily in skeletal muscle. Phenylacetate then conjugates with this newly formed glutamine to create phenylacetylglutamine (PAGN), which is subsequently excreted in the urine. researchgate.netbohrium.com This dual action not only removes ammonia but also prevents the regeneration of ammonia that can occur from the breakdown of glutamine. bohrium.com Cell culture models allow for the detailed study of these enzymatic activities and conjugation reactions in a controlled setting. For instance, the expression and activity of glutamine synthetase and glutaminase, key enzymes in ammonia metabolism, can be quantified in response to this compound.

Organotypic Models for Cellular Response Analysis

Organotypic models, such as 3D primary reaggregated brain cell cultures, offer a more complex in vitro environment that mimics the cellular interactions within an organ. jvsmedicscorner.com These models, containing various brain cell types like astrocytes and neurons, are valuable for studying the integrated cellular responses to neurotoxins like ammonia. jvsmedicscorner.comnih.gov While direct studies of this compound in these specific models are not extensively detailed in the available literature, their utility in hyperammonemia research is well-established. jvsmedicscorner.com

These models can be used to analyze complex cellular interactions, such as the astrocyte-neuron lactate shuttle, which is crucial for neuronal energy supply and can be disrupted in hyperammonemic states. frontiersin.orgnih.gov By inducing hyperammonemia in these cultures, researchers can investigate the protective effects of this compound on cellular morphology, function, and signaling pathways. For example, organotypic brain slice models have shown that ammonia can induce an increase in neuronal soma diameter and swelling. nih.gov The application of this compound in such a system could help determine its efficacy in mitigating these ammonia-induced structural changes at a tissue level.

In Vivo Animal Models for Pathophysiological Understanding

Animal models are crucial for understanding the systemic effects of this compound in a complex physiological and pathological context.

Rodent Models for Ammonia-Related Pathologies

Rodent models, particularly rats with bile duct ligation (BDL) to induce chronic liver disease and subsequent hyperammonemia, have been extensively used to study the effects of this compound. researchgate.netnih.govnih.gov In these models, OP administration has been shown to significantly reduce plasma ammonia levels. researchgate.netnih.gov This reduction in ammonia is associated with a decrease in brain water content (cerebral edema), a serious complication of hyperammonemia. nih.gov

Mechanistic studies in BDL rats have revealed that this compound targets key enzymes involved in ammonia metabolism. It has been shown to increase the activity of glutamine synthetase in muscle tissue while reducing the activity of glutaminase in the gut. researchgate.netnih.gov This dual effect enhances the removal of ammonia from the circulation and reduces its production in the gastrointestinal tract. researchgate.net Furthermore, research in cirrhotic rats demonstrates that this compound can restore brain eNOS activity by modulating the DDAH-ADMA pathway, which is dysregulated in hyperammonemic conditions. nih.gov

Table 1: Effects of this compound in Rodent Models of Hyperammonemia

| Model | Key Findings | Reference(s) |

|---|---|---|

| Bile Duct Ligation (BDL) Rats | Reduced plasma ammonia and brain water content. | nih.gov |

| Increased muscle glutamine synthetase activity. | researchgate.netnih.gov | |

| Decreased gut glutaminase activity. | researchgate.netnih.gov | |

| Restored brain eNOS activity via the DDAH-ADMA pathway. | nih.gov | |

| Prevents progression of fibrosis in a NASH model. | springer.com | |

| Hyperammonemic Mice | Reduced plasma ammonia and ALT levels. | nih.gov |

| Reduced hepatic levels of ornithine, aspartic acid, and N-acetylglutamic acid. | nih.gov |

Large Animal Models for Comprehensive Metabolic Studies

Large animal models, such as pigs with surgically induced acute liver failure (ALF), provide a platform for more comprehensive metabolic and physiological studies due to their size and closer resemblance to human physiology. frontiersin.orgnih.gov In a porcine model of ALF, this compound treatment was found to attenuate the rise in arterial ammonia and intracranial pressure. nih.govfrontiersin.org

A significant finding from these large animal studies is the discovery of a novel pathway for ammonia removal. frontiersin.orgnih.gov While the formation and excretion of phenylacetylglutamine is a known mechanism, studies in pigs with ALF revealed that the reduction in plasma ammonia did not stoichiometrically correlate with the amount of urinary phenylacetylglutamine. frontiersin.orgnih.gov Further investigation showed that this compound also promotes the conjugation of phenylacetate with glycine to form phenylacetylglycine, which is then excreted in the urine. nih.gov This pathway represents an additional and significant route for ammonia detoxification, particularly as glycine can be an ammoniagenic amino acid. nih.gov

Table 2: Key Findings from Large Animal Models Treated with this compound

| Animal Model | Condition | Key Outcomes | Reference(s) |

|---|---|---|---|

| Pig | Acute Liver Failure (ALF) | Attenuated increase in arterial ammonia. | nih.govfrontiersin.org |

| Prevented intracranial hypertension. | nih.gov | ||

| Increased urinary excretion of phenylacetylglycine. | nih.gov | ||

| Attenuated the increase in blood and brain glycine concentrations. | nih.gov |

Pharmacodynamic Biomarker Assessment in Preclinical Contexts

The assessment of pharmacodynamic biomarkers in preclinical models is essential to understand the therapeutic effects of this compound and to identify measurable indicators of its activity. Plasma ammonia level is a primary pharmacodynamic biomarker, and its reduction is a consistent finding across various animal models treated with OP. nih.govnih.gov

In addition to ammonia, the levels of ornithine, phenylacetic acid (PAA), and its primary metabolite, phenylacetylglutamine (PAGN), in plasma and urine are key biomarkers. Studies have shown that PAA demonstrates dose-dependent pharmacokinetics, and the levels of ornithine and PAGN increase with the dose of OP. The urinary excretion of PAGN accounts for a significant portion of the administered PAA, confirming the engagement of this primary ammonia removal pathway. Furthermore, in large animal models, phenylacetylglycine has been identified as another crucial urinary biomarker, indicating the activation of an additional ammonia-lowering pathway. nih.gov

Metabolomic analyses in hyperammonemic mice have also identified changes in urea cycle metabolites as potential biomarkers. Treatment with this compound led to a reduction in elevated hepatic levels of ornithine, aspartic acid, and N-acetylglutamic acid (NAG), an allosteric activator of a key urea cycle enzyme. nih.gov

Biochemical and Physiological Effects in Research Systems

Influence on Neurochemical Homeostasis in Animal Models

Research in animal models of liver disease has demonstrated that ornithine phenylacetate can significantly impact neurochemical balance, largely through its ammonia-lowering effects.

In a pig model of acute liver failure (ALF), treatment with this compound was shown to attenuate the increase in both arterial and extracellular brain ammonia concentrations. nih.gov This reduction in ammonia was associated with the prevention of intracranial hypertension, a severe complication of ALF. nih.gov The study hypothesized that L-ornithine increases the production of glutamine in the muscle, thereby removing ammonia, while phenylacetate combines with this glutamine to form phenylacetylglutamine, which is then excreted in the urine. nih.gov

Similarly, in a rat model of chronic liver disease (bile duct ligation, BDL), this compound treatment corrected hyperammonemia. researchgate.netnih.gov This correction was linked to a restoration of brain tissue oxygen levels, which were found to be significantly lower in the BDL animals compared to controls. researchgate.netnih.gov These findings suggest that by reducing ammonia, this compound can help normalize brain energy metabolism and oxygenation. researchgate.netnih.gov

Further studies in BDL rats have shown that this compound treatment can also normalize impaired lactate release in the cerebral cortex, a condition associated with hepatic encephalopathy. ucl.ac.uk This effect was linked to the improvement of hemichannel function, which was found to be dysfunctional in the hyperammonemic state. ucl.ac.uk The administration of this compound also led to a reduction in glutamine synthetase activity in the frontal cortex of BDL rats, indicating a direct influence on glutamine metabolism in the brain as a consequence of lowering ammonia levels. xiahepublishing.com

A study in a porcine model of ALF provided evidence for an additional ammonia detoxification pathway involving the conjugation of glycine with phenylacetate to produce phenylacetylglycine. physiology.org This suggests a multi-faceted mechanism by which this compound helps maintain neurochemical homeostasis.

Table 1: Effects of this compound on Neurochemical Parameters in Animal Models To explore the data, click on the table headers to sort or use the search bar to filter.

| Animal Model | Parameter Measured | Effect of this compound | Reference |

| Pig (Acute Liver Failure) | Arterial Ammonia | Attenuated increase | nih.gov |

| Pig (Acute Liver Failure) | Extracellular Brain Ammonia | Attenuated increase | nih.gov |

| Pig (Acute Liver Failure) | Intracranial Pressure | Prevented increase | nih.gov |

| Rat (Bile Duct Ligation) | Plasma Ammonia | Corrected hyperammonemia | researchgate.netnih.gov |

| Rat (Bile Duct Ligation) | Brain Tissue Oxygen | Restored levels | researchgate.netnih.gov |

| Rat (Bile Duct Ligation) | Cortical Lactate Release | Normalized | ucl.ac.uk |

| Rat (Bile Duct Ligation) | Glutamine Synthetase Activity (Frontal Cortex) | Reduced | xiahepublishing.com |

| Pig (Acute Liver Failure) | Phenylacetylglycine Formation | Increased | physiology.org |

Effects on Oxidative Stress and Inflammatory Cascades in Preclinical Settings

This compound has been shown to mitigate oxidative stress and inflammation in preclinical models of liver disease. These effects are often linked to its primary function of reducing ammonia levels, as hyperammonemia is known to induce both oxidative stress and inflammatory responses. physiology.org

In a study on cirrhotic rats (BDL model), treatment with this compound was found to reduce brain inflammation and restore the activity of endothelial nitric oxide synthase (eNOS). physiology.org The dysfunction of eNOS in cirrhosis is linked to an increase in its endogenous inhibitor, asymmetric-dimethylarginine (ADMA). physiology.org By lowering ammonia, this compound appeared to decrease the inflammatory state that leads to reduced expression of the ADMA-regulating enzyme, DDAH, thereby normalizing the DDAH-ADMA pathway and restoring eNOS activity. physiology.org

The same study also demonstrated that this compound treatment significantly decreased the expression of 4-hydroxynonenal (4HNE), a marker of lipid peroxidation and oxidative stress, in the brains of BDL rats. physiology.org Furthermore, the expression of NOX-1, a subunit of the NADPH oxidase enzyme complex that generates reactive oxygen species, was also reduced following treatment. physiology.org

The anti-inflammatory effects of this compound are not limited to the brain. Research suggests that by lowering ammonia, it can also reduce systemic and brain inflammatory responses. physiology.org While many studies focus on its ammonia-scavenging properties, the downstream effects on inflammatory and oxidative pathways are a crucial aspect of its potential therapeutic benefit. umk.plresearchgate.nettandfonline.com

Table 2: Impact of this compound on Oxidative Stress and Inflammation Markers To explore the data, click on the table headers to sort or use the search bar to filter.

| Animal Model | Marker | Effect of this compound | Reference |

| Rat (Bile Duct Ligation) | Brain eNOS Activity | Restored | physiology.org |

| Rat (Bile Duct Ligation) | Brain 4HNE Protein Expression | Decreased | physiology.org |

| Rat (Bile Duct Ligation) | Brain NOX-1 Protein Expression | Decreased | physiology.org |

| Rat (Bile Duct Ligation) | Brain Inflammation | Reduced | physiology.org |

Modulation of Gene Expression and Proteomic Profiles in Research Models

This compound has been shown to influence gene expression and protein activity, particularly those involved in ammonia metabolism.

In a rat model of chronic liver failure (BDL), hyperammonemia was associated with insufficient compensation by liver and muscle glutamine synthetase (GS) activity and increased gut glutaminase (GA) activity. nih.gov Treatment with this compound was found to reduce plasma ammonia by increasing GS expression and activity in the muscle and decreasing GA activity in the gut. nih.gov This suggests that this compound can modulate the key enzymes responsible for ammonia detoxification and production in different organs.

A study in BDL rats also found that this compound treatment preserved mTOR signaling and autophagy in muscle, which were perturbed by hyperammonemia. researchgate.net This was associated with the restoration of TCA cycle intermediary metabolites, such as α-ketoglutarate, and the preservation of muscle protein synthesis and muscle mass. researchgate.net

Furthermore, research in BDL rats has shown that this compound can impact the expression of proteins involved in endothelial function. For instance, it was shown to restore brain eNOS activity by influencing the DDAH-ADMA pathway, which involves the regulation of the DDAH enzyme. physiology.org While comprehensive proteomic and transcriptomic studies are still emerging, the existing data indicates that this compound can induce significant changes in the expression and activity of proteins central to metabolic and cellular homeostasis.

Table 3: Modulation of Gene and Protein Expression by this compound To explore the data, click on the table headers to sort or use the search bar to filter.

| Animal Model | Organ/Tissue | Gene/Protein/Pathway | Effect of this compound | Reference |

| Rat (Bile Duct Ligation) | Muscle | Glutamine Synthetase (GS) | Increased expression and activity | nih.gov |

| Rat (Bile Duct Ligation) | Gut | Glutaminase (GA) | Reduced activity | nih.gov |

| Rat (Bile Duct Ligation) | Muscle | mTOR Signaling | Preserved | researchgate.net |

| Rat (Bile Duct Ligation) | Muscle | Autophagy | Preserved | researchgate.net |

| Rat (Bile Duct Ligation) | Brain | eNOS | Restored activity | physiology.org |

Interactions with Gut Microbiota and Metabolite Production Research

The gut microbiota plays a significant role in the production of ammonia and other metabolites that can contribute to hepatic encephalopathy. This compound's mechanism of action is closely tied to the metabolism of gut-derived compounds.

Phenylacetate, one of the components of this compound, is a substrate for conjugation with glutamine, forming phenylacetylglutamine, which is then excreted in the urine. acs.org This provides a pathway for the removal of nitrogen. The precursor to phenylacetate, phenylalanine, is converted to phenylacetic acid by gut microbes. acs.org Therefore, the metabolic activity of the gut microbiota is integral to the process by which this compound is thought to exert its effects.

Research has identified this compound as an ammonia scavenger that is related to the gut microbiota and a potential therapeutic target in hepatic encephalopathy. frontiersin.org The rationale is that by providing a means to excrete nitrogen in the form of phenylacetylglutamine, it bypasses the need for the liver to detoxify ammonia via the urea cycle, a process that is impaired in liver disease. mdpi.com

While direct studies on how this compound alters the composition of the gut microbiota are limited, its role in sequestering a key microbial metabolite (ammonia, via glutamine) highlights the intricate interplay between this compound and the metabolic output of the gut microbiome. frontiersin.orgmdpi.com The effectiveness of this strategy is dependent on the body's ability to conjugate phenylacetate with glutamine, a process that removes a product of ammonia detoxification from circulation.

Advanced Research Techniques and Systems Biology Approaches

Application of Metabolomics in Ornithine Phenylacetate Research

Metabolomics, the large-scale study of small molecules or metabolites within cells, biofluids, tissues, or organisms, has become an invaluable tool in understanding the mechanism of action and metabolic fate of this compound. This systems-level approach provides a functional readout of the physiological state of a cell or organism, offering insights into how this compound influences biochemical pathways.

One of the primary applications of metabolomics in this compound research is in tracing its metabolic pathway and identifying its downstream effects. Upon administration, this compound is metabolized to ornithine and phenylacetate. Phenylacetate then conjugates with glutamine to form phenylacetylglutamine (PAGln), which is subsequently excreted in the urine. This process is a key mechanism for ammonia detoxification. Metabolomic studies can quantify the levels of these compounds and related metabolites in various biological samples, such as blood, urine, and tissue biopsies, to assess the efficiency of this pathway. clinicaltrials.gov

A clinical study designed to evaluate the metabolic fate of this compound involves the use of stable isotope tracers of ornithine, glutamine, glutamate, and glycine. clinicaltrials.gov By collecting blood, urine, and muscle biopsies, researchers can trace the incorporation of these isotopes into various metabolites, providing a detailed quantitative map of the drug's metabolic effects. clinicaltrials.gov This type of analysis helps to elucidate the relative importance of different organs and pathways in the metabolism of this compound. clinicaltrials.gov

Nontargeted metabolomics has also been employed to discover novel biomarkers and understand the broader physiological impact of this compound and its metabolites. For instance, studies have identified a correlation between the gut microbiota-derived metabolite phenylacetylglutamine and various health conditions, including cardiovascular diseases and cognitive impairment. acs.org This highlights the power of metabolomics to uncover systemic effects of this compound that extend beyond its primary therapeutic target. A comparative metabolomic analysis also identified dysregulated phenylacetyl-l-glutamine as a potential biomarker for cognitive impairment induced by lead. acs.org

The table below summarizes key findings from metabolomics studies involving this compound and its metabolites.

| Metabolite | Biological Matrix | Key Findings |

| Phenylacetylglutamine (PAGln) | Plasma | Increased levels are associated with a higher risk of coronary artery disease and heart failure. acs.org |

| Phenylacetylglutamine (PAGln) | Plasma, Urine | Serves as a marker for the conjugation of phenylacetate with glutamine, reflecting ammonia detoxification. clinicaltrials.gov |

| Ornithine | Plasma, Muscle | Used as a tracer to evaluate its incorporation into glutamate and assess the role of muscle in its metabolism. clinicaltrials.gov |

| Phenylacetate | Plasma | Levels are monitored to understand the pharmacokinetics of this compound. semanticscholar.org |

Proteomic and Transcriptomic Profiling in Preclinical Studies

Proteomics and transcriptomics, the large-scale analysis of proteins and gene expression, respectively, have provided critical insights into the molecular mechanisms underlying the effects of this compound in preclinical models of liver disease and hepatic encephalopathy. These approaches allow for a comprehensive survey of the cellular responses to the compound, identifying key signaling pathways and molecular targets.

Transcriptomic profiling, often performed using techniques like RNA-sequencing (RNA-Seq), has been instrumental in characterizing the changes in gene expression in the brain during hepatic encephalopathy and the modulating effects of this compound. In a mouse model of hepatic encephalopathy induced by bile duct ligation (BDL), RNA-Seq analysis of sorted astrocytes and microglia revealed significant transcriptional changes in both cell types. researchgate.net These changes were particularly pronounced in microglia and involved pathways related to inflammation and hypoxia. researchgate.net Furthermore, astrocytes showed increased corticoid receptor and oxidative stress signaling. researchgate.net Such detailed transcriptomic data provides a molecular blueprint of the neuroinflammatory processes in hepatic encephalopathy and a basis for understanding how treatments like this compound may ameliorate these effects.

Proteomic studies complement transcriptomic data by providing a direct measure of the proteins present in a given sample, which are the functional effectors of the cell. While specific proteomic studies focused solely on this compound are emerging, the field has demonstrated the power of this approach in liver disease research. For example, proteomic profiling of plasma from patients with acute liver failure has been used to identify dynamic changes in protein expression that could serve as biomarkers or therapeutic targets. researchgate.net This methodology holds promise for future studies to delineate the precise protein-level changes induced by this compound in preclinical models.

The table below outlines the application of these advanced techniques in relevant preclinical research.

| Technique | Model System | Key Findings |

| RNA-Sequencing (Transcriptomics) | Bile Duct Ligation (BDL) mouse model of Hepatic Encephalopathy | Revealed marked transcriptional responses in astrocytes and microglia, with enrichment of pathways related to inflammation, hypoxia, and oxidative stress. researchgate.net |

| Proteomic Profiling | Patients with Acute Liver Failure | Identified dynamic changes in plasma proteins, suggesting potential for biomarker and drug target discovery. researchgate.net |

| DNA Chips (Transcriptomics) | Cellular models | Used to study the transcriptome of cells treated with compounds structurally related to phenylacetate. dovepress.com |

Advanced Imaging Modalities in Preclinical Research (e.g., brain edema assessment)

Advanced imaging techniques are crucial in preclinical research for non-invasively assessing the structural and functional changes in the brain associated with hepatic encephalopathy, particularly brain edema. This compound has been studied in this context for its potential to mitigate these neurological complications.

Magnetic Resonance Imaging (MRI) is a cornerstone of this research, with various advanced applications providing detailed insights. researchgate.netnih.gov Brain edema, a key pathological feature of hepatic encephalopathy, can be detected and quantified using specific MRI techniques. researchgate.netnih.gov Diffusion-Weighted Imaging (DWI) and the calculation of the Apparent Diffusion Coefficient (ADC) can reveal changes in water movement within brain tissue, which is altered in the presence of cytotoxic edema. nih.gov In animal models of cirrhosis, such as the bile duct ligated (BDL) rat, these techniques have been used to demonstrate subtle increases in brain water content. nih.gov

Magnetic Resonance Spectroscopy (MRS) is another powerful tool that allows for the in vivo measurement of brain metabolites. researchgate.netnih.govd-nb.info In hepatic encephalopathy, MRS has been used to detect characteristic changes in the neurochemical profile, including an increase in brain glutamine and a decrease in myo-inositol and choline. nih.gov These alterations are considered hallmarks of astrocyte swelling and osmotic dysregulation. Preclinical studies using these imaging modalities have shown that treatments which lower ammonia, such as this compound, can positively impact these neurochemical changes. nih.gov For example, in BDL animals, this compound treatment was shown to correct hyperammonemia and restore brain tissue oxygen. researchgate.net

The table below summarizes the advanced imaging modalities used in the preclinical assessment of brain edema and other neurological changes in the context of hepatic encephalopathy research.

| Imaging Modality | Parameter Measured | Relevance to this compound Research |

| Magnetic Resonance Imaging (MRI) | Brain water content, structural changes | Assesses the extent of brain edema, a key feature in hepatic encephalopathy that can be influenced by ammonia-lowering therapies. researchgate.netnih.govd-nb.info |

| Diffusion-Weighted Imaging (DWI) | Apparent Diffusion Coefficient (ADC) | Quantifies water diffusion in brain tissue to detect cytotoxic edema associated with astrocyte swelling. nih.gov |

| Magnetic Resonance Spectroscopy (MRS) | Brain metabolites (e.g., glutamine, myo-inositol) | Measures neurochemical alterations that reflect the metabolic disturbances in the brain during hepatic encephalopathy. researchgate.netnih.govnih.govd-nb.info |

Emerging Research Directions and Future Perspectives

Investigation of Novel Ornithine Phenylacetate Analogs and Derivatives for Research

The core structure of this compound serves as a scaffold for the development of new analogs and derivatives with potentially enhanced biological activity or modified properties. Research in this area focuses on synthetic modifications to alter factors like lipophilicity, cellular uptake, and enzyme inhibitory properties.

Key synthetic strategies being explored include:

N-Alkylation: This process involves reacting the parent compound with alkyl halides to create N-alkylated analogs, such as N-methyl derivatives.

Acylation: Introducing additional acyl groups, like benzoyl or acetyl groups, at the δ-amino position of the ornithine moiety can increase the molecule's lipophilicity, which may alter its ability to cross cellular membranes.

These modifications are not merely theoretical; specific derivatives have been synthesized to investigate their potential as enzyme inhibitors. For instance, derivatives such as Nδ-benzoyl- and Nδ-hemiphthaloyl-Nα-pteroyl-L-ornithine have been developed and studied for their ability to inhibit enzymes involved in metabolic pathways, highlighting a research direction aimed at antifolate drug development. The goal of creating such derivatives is to produce compounds with improved bioactivity for research purposes.

Table 1: Investigational Analogs and Derivatives

| Modification Type | Example Derivative/Analog | Research Goal | Reference |

| N-Alkylation | N-methyl derivatives | Alter biochemical interactions and cellular uptake. | |

| Acylation | Nδ-benzoyl-L-ornithine | Increase lipophilicity to modify cellular transport. | |

| Complex Derivatization | Nδ-hemiphthaloyl-Nα-pteroyl-L-ornithine | Inhibit specific enzymes for potential antifolate applications. |

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive view of how this compound functions, researchers are increasingly turning to "omics" technologies. This approach allows for a systems-level analysis of the metabolic and physiological changes induced by the compound. researchgate.netmdpi.com The integration of data from metabolomics, proteomics, and genomics can reveal complex interactions that are not apparent from traditional research methods. mdpi.com

A significant application of this approach is in population pharmacokinetic (PK) modeling. nih.gov By analyzing plasma concentrations of ornithine, phenylacetic acid (PAA), and its metabolite phenylacetylglutamine (PAGN) from clinical trials, researchers have developed sophisticated models. nih.gov These models integrate patient-specific data, such as body weight and hepatic function, which have been identified as significant covariates affecting PAA exposure. nih.gov This systems-level approach helps to understand the sources of variability in patient responses and supports more precise research study design. nih.gov

Metabolomic analyses are also crucial for understanding the broader metabolic impact. For example, metabolomics can track the flux of related amino acids and their metabolites, providing a clearer picture of the interorgan metabolism affected by this compound. nih.gov The ultimate goal of integrating multi-omics data is to build a comprehensive network that connects genetic predispositions, protein expression, and metabolic responses to the compound, thereby elucidating its complete mechanism of action. mdpi.com

Unexplored Mechanistic Pathways and Therapeutic Targets in Research Models

While the primary mechanism of this compound is understood to involve the synthesis and subsequent excretion of phenylacetylglutamine (PAGN), recent research suggests that this may not be the complete picture. nih.govcapes.gov.br Studies in animal models have consistently shown that the reduction in plasma ammonia does not stoichiometrically match the amount of PAGN excreted, pointing to the existence of additional ammonia-lowering pathways. physiology.org

One major emerging area of investigation is the phenylacetylglycine pathway . Research has provided strong evidence that phenylacetate can also conjugate with the ammoniagenic amino acid glycine, forming phenylacetylglycine, which is then excreted. physiology.org This represents a novel and effective detoxification pathway, as glycine levels are often elevated in liver failure. physiology.org By conjugating with both glutamine and glycine, phenylacetate may prevent the generation of ammonia from two key sources. researchgate.netphysiology.org

Beyond direct ammonia scavenging, future research is aimed at understanding the compound's effects on the gut-brain axis and neuroinflammation . f1000research.com Hyperammonemia is known to induce a neuroinflammatory state characterized by the activation of microglia in the brain. f1000research.com Investigating whether this compound can modulate this neuroinflammatory response, either directly or indirectly by lowering ammonia, is a critical research frontier. Furthermore, the compound's interaction with gut microbiota, which are a major source of ammonia, remains an area ripe for exploration. mdpi.com Studies have noted that this compound may help normalize the activity of gut glutaminase, an enzyme that produces ammonia. nih.govmdpi.com

Table 2: Emerging Mechanistic Research Areas

| Pathway/Target | Description | Key Research Finding | Reference |

| Phenylacetylglycine (PAG) Pathway | Conjugation of phenylacetate with glycine to form an excretable compound. | Provides an additional, previously unrecognized ammonia detoxification route. | physiology.org |

| Gut-Brain Axis / Neuroinflammation | The compound's potential to reduce microglial activation and inflammation in the brain secondary to ammonia reduction. | Future research aims to see if OP can improve cognitive function by reducing neuroinflammation. | f1000research.com |

| Gut Microbiota and Enzyme Activity | Interaction with intestinal bacteria and their ammonia-producing enzymes, such as glutaminase. | OP may normalize gut glutaminase activity, reducing a primary source of ammonia. | nih.govmdpi.com |

Methodological Advancements and Challenges in this compound Research

The scientific investigation of this compound has faced several challenges and has, in turn, spurred methodological advancements. A primary challenge has been translating promising results from animal models into clinical efficacy in human trials. core.ac.ukmdpi.com Some clinical studies did not achieve their primary endpoints, such as a significant reduction in time to clinical improvement or a significant decrease in plasma ammonia at specific early time points. core.ac.ukmdpi.com These outcomes highlight the complexity of the target condition and the difficulty in designing trials that can capture the compound's benefits.

One of the key limitations identified in early clinical research was the lack of robust dose-finding studies. nih.gov This has led to a methodological shift towards more sophisticated approaches like population pharmacokinetic (PK) and pharmacodynamic (PD) modeling . nih.govsemanticscholar.org By developing models based on data from multiple trials, researchers can simulate different dosing scenarios and identify factors (covariates) like body weight, ethnicity, and the degree of hepatic or renal impairment that influence drug exposure and response. nih.gov This modeling approach allows for a more informed selection of doses for future studies and helps in understanding the relationship between drug concentration, ammonia reduction, and clinical outcomes. nih.govsemanticscholar.org

Another significant challenge lies in fully characterizing the interorgan metabolism of the compound. nih.gov Understanding how this compound and its components are processed across the liver, muscle, and kidneys is crucial to refining its mechanism of action. nih.govcapes.gov.br Studies using isotope tracers like ¹⁵N-labeled ornithine in rat models have attempted to track the metabolic fate of the compound, but these methods are complex. nih.gov For instance, some studies in rats did not detect phenylacetylglutamine in the urine, suggesting that the metabolic pathways might differ between species or that the analytical methods require further refinement, presenting an ongoing methodological challenge. nih.gov

Q & A

Q. What is the proposed biochemical mechanism by which ornithine phenylacetate (OP) reduces systemic ammonia levels in hyperammonemia?

OP combines ornithine and phenylacetate to enhance ammonia detoxification. Ornithine promotes ammonia fixation into glutamine via glutamine synthase (GS) in skeletal muscle, while phenylacetate conjugates with glutamine to form phenylacetylglutamine (PAGN), which is excreted renally. This dual action diverts nitrogen away from urea synthesis, critical in liver dysfunction. Preclinical studies in bile duct-ligated (BDL) rats show OP transiently reduces arterial ammonia (30-minute post-treatment) but lacks detectable urinary PAGN, suggesting alternative pathways or incomplete conjugation .

Q. How do researchers validate OP's efficacy in preclinical models of hepatic encephalopathy (HE)?

The BDL rat model is widely used to mimic cirrhosis and HE. Key endpoints include:

- Ammonia kinetics : Measured via arterial blood sampling and isotopic tracing (e.g., [15N]-labeled ammonium chloride or ornithine).

- Neurobehavioral markers : Motor coordination tests (e.g., rotarod) and cognitive assays.

- Biochemical pathways : Quantifying GS and glutaminase (GLS) activity in muscle/liver tissues. OP restores brain endothelial nitric oxide synthase (eNOS) activity via the DDAH-ADMA pathway, independent of ammonia reduction .

Advanced Research Questions

Q. How can conflicting data on OP's transient ammonia reduction and absent urinary PAGN be reconciled?

In BDL rats, OP lowers ammonia within 30 minutes but shows no PAGN in urine or blood. Potential explanations include:

- Tissue-specific metabolism : PAGN may accumulate in tissues or degrade before renal excretion.

- Alternative nitrogen sinks : Enhanced incorporation into non-glutamine metabolites (e.g., alanine, proline) via transaminases.

- Methodological limitations : Detection thresholds for PAGN in small animal models. Advanced metabolomics (LC-MS/MS) and isotopic tracing in larger models (e.g., pigs) are recommended to resolve this .

Q. What experimental designs are optimal for assessing OP's pharmacodynamics in clinical trials?

Phase 2a trials (e.g., NCT03467937) use:

Q. How does OP modulate hepatic and extrahepatic glutamine metabolism in cirrhosis?

OP upregulates GS in skeletal muscle while suppressing GLS in the gut and liver, reducing ammonia recycling. In BDL rats:

- Muscle GS activity : Increased by 40% post-OP, enhancing glutamine synthesis.

- Hepatic GLS activity : Reduced by 25%, limiting glutamate-to-ammonia conversion.

- Molecular assays : Western blotting, qPCR for GS/GLS isoforms, and [15N]-glutamine flux analysis in perfused organs .

Q. What are the challenges in designing translational studies for OP in acute-on-chronic liver failure (ACLF)?

Key considerations include:

- Heterogeneity : ACLF patients vary in organ failure (e.g., renal, respiratory), complicating stratification.

- Dynamic ammonia thresholds : Ammonia ≥150 µmol/L predicts mortality but requires frequent monitoring.

- Combination therapies : OP with antibiotics (e.g., rifaximin) or scavengers (e.g., glycerol phenylbutyrate) to address multifactorial HE pathogenesis. Clinical trials must include adaptive designs for dose optimization .

Methodological Considerations

Q. Which biomarkers are most reliable for assessing OP's therapeutic efficacy in HE?

- Ammonia : Venous NH3 (gold standard but prone to pre-analytical variability).

- PAGN : Urinary excretion quantified via HPLC.

- Neuroimaging : MR spectroscopy for cerebral glutamine/glutamate ratios.

- Inflammatory markers : IL-6, TNF-α to assess OP's indirect anti-inflammatory effects .

Q. How do researchers address interspecies differences in OP metabolism during preclinical-to-clinical translation?

- Dose scaling : Allometric adjustments based on body surface area (e.g., rat-to-human conversion factor: 6.2).

- Tissue distribution studies : Autoradiography with [14C]-labeled OP in rodents vs. PET in primates.

- In vitro models : Human hepatocyte spheroids to predict hepatic clearance and metabolite profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.